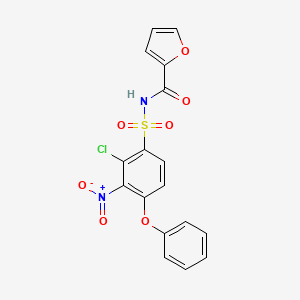
N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. One common synthetic route might involve the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Phenoxylation: Introduction of a phenoxy group.
Sulfonylation: Addition of a sulfonyl group.
Coupling with Furan-2-carboxamide: Final coupling reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the aromatic ring.
Scientific Research Applications
N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro and sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-nitrobenzene-1-sulfonyl)furan-2-carboxamide
- N-(3-Nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide
- N-(2-Chloro-3-nitrobenzene-1-sulfonyl)furan-2-carboxamide
Uniqueness
N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties
Properties
CAS No. |
88345-12-4 |
|---|---|
Molecular Formula |
C17H11ClN2O7S |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
N-(2-chloro-3-nitro-4-phenoxyphenyl)sulfonylfuran-2-carboxamide |
InChI |
InChI=1S/C17H11ClN2O7S/c18-15-14(28(24,25)19-17(21)13-7-4-10-26-13)9-8-12(16(15)20(22)23)27-11-5-2-1-3-6-11/h1-10H,(H,19,21) |
InChI Key |
FZMRFKDTNVRIEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)NC(=O)C3=CC=CO3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















